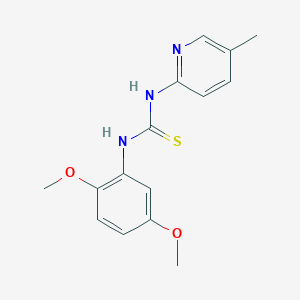![molecular formula C15H18ClF3N2O B5703011 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide is a synthetic compound that is commonly referred to as TRO19622. It is a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in pain transmission. TRO19622 has been extensively studied for its potential use as an analgesic agent.
Mécanisme D'action
TRO19622 works by blocking the Nav1.7 sodium channel, which is involved in pain transmission. By blocking this channel, TRO19622 reduces the transmission of pain signals to the brain, resulting in a reduction in pain. TRO19622 is highly selective for Nav1.7, which is important for reducing the risk of side effects.
Biochemical and Physiological Effects:
TRO19622 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to be effective in reducing pain in human clinical trials. TRO19622 has a relatively long half-life, which allows for sustained pain relief. However, TRO19622 has also been shown to have some side effects, including dizziness, nausea, and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
TRO19622 has several advantages for lab experiments. It is a highly selective blocker of Nav1.7, which makes it a useful tool for studying the role of Nav1.7 in pain transmission. TRO19622 has also been shown to be effective in reducing pain in animal models of acute and chronic pain, which makes it a useful tool for studying pain mechanisms. However, TRO19622 has some limitations for lab experiments. It has some side effects, including dizziness, nausea, and vomiting, which can affect experimental outcomes. TRO19622 is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on TRO19622. One direction is to further study the mechanism of action of TRO19622, including its effects on other sodium channels and pain pathways. Another direction is to study the potential use of TRO19622 in combination with other analgesic agents to enhance pain relief. Additionally, further studies are needed to determine the long-term safety and efficacy of TRO19622.
Méthodes De Synthèse
TRO19622 can be synthesized via a multistep process. The first step involves the reaction of 2-chloro-5-trifluoromethylphenylamine with acetic anhydride to produce N-acetyl-2-chloro-5-trifluoromethylphenylamine. The second step involves the reaction of N-acetyl-2-chloro-5-trifluoromethylphenylamine with 4-methylpiperidine to produce N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide (TRO19622). The synthesis method has been optimized to produce high yields of TRO19622 with high purity.
Applications De Recherche Scientifique
TRO19622 has been extensively studied for its potential use as an analgesic agent. It has been shown to be a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in pain transmission. TRO19622 has been found to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to be effective in reducing pain in human clinical trials.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c1-10-4-6-21(7-5-10)9-14(22)20-13-8-11(15(17,18)19)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFXEEFZMGPVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)




![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)
![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

